6-Amino-5-hydroxynicotinic acid
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Overview
Description
6-Amino-5-hydroxynicotinic acid is a chemical compound with the molecular weight of 154.13 .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . Its InChI code is1S/C6H6N2O3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H2,7,8)(H,10,11)
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, amines can undergo reactions such as alkylation and acylation .Physical and Chemical Properties Analysis
This compound is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found.Scientific Research Applications
Infrared Multiple-Photon Dissociation Spectroscopy
The gas-phase structure of deprotonated 6-hydroxynicotinic acid was determined using infrared multiple-photon photodissociation (IRMPD) spectroscopy. This study is significant for understanding the tautomerization of N-heterocyclic compounds, crucial in industrial manufacturing and scientific research (van Stipdonk et al., 2014).
Biodegradation by Bacteria
A bacterium isolated from contaminated soil demonstrated the ability to degrade 6-chloronicotinic acid to 6-hydroxynicotinic acid, which was then metabolized via the nicotinic acid pathway. This research contributes to understanding the environmental biodegradation processes of nicotinic acid derivatives (Shettigar et al., 2012).
Electrocatalytic Synthesis
Research explored the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes, presenting a potential method for the environmentally friendly synthesis of this compound (Gennaro et al., 2004).
Synthesis in Coordination Polymers
6-Hydroxynicotinic acid was used in the synthesis of new triorganotin(IV) pyridinecarboxylates, contributing to the field of organometallic chemistry and materials science (Ma et al., 2009).
Role in Bacterial Nicotinic Acid Degradation
6-Hydroxynicotinic acid plays a role in the decarboxylative hydroxylation process involved in bacterial nicotinic acid degradation. This understanding is crucial for microbiological and biochemical research (Nakamoto et al., 2019).
Chemical Synthesis Methodology
The chemical synthesis of 6-hydroxynicotinic acid was explored as an intermediate in producing other compounds, highlighting its role in synthetic chemistry (Boyer & Schoen, 2003).
Electrocatalytic Carboxylation
A study on the electrocatalytic carboxylation of 2-amino-5-bromopyridine to 6-aminonicotinic acid in an ionic liquid demonstrated an innovative approach to synthesizing this compound (Feng et al., 2010).
Luminescent Hybrid Molecular Materials
6-Hydroxynicotinic acid was modified and used in the creation of luminescent hybrid molecular materials, illustrating its application in material science and luminescence research (Zhao & Yan, 2005).
Biosynthesis in Natural Products
Research on the biosynthesis of natural products from 3,5-AHBA (a precursor for large groups of natural products) included studies on compounds derived from 6-hydroxynicotinic acid, underlining its importance in natural product chemistry (Kang et al., 2012).
Future Directions
A recent study has reported on a new, practical synthesis of 6-amino-5-carboxamidouracils, which are the main building blocks for the preparation of 8-substituted xanthines . This could potentially open up new avenues for the use of 6-Amino-5-hydroxynicotinic acid in the synthesis of these compounds.
Mechanism of Action
Target of Action
It’s known that similar compounds interact with enzymes such as cytochrome p450 monooxygenases (cyps), fad-containing amine oxidase, molybdenum cofactor (moco)-containing hydroxylase, and nadh-dependent and fad-containing hydroxylase .
Mode of Action
It’s suggested that similar compounds act as agonists at nicotinic acetylcholine receptors . These are ionotropic receptors composed up of five homomeric or heteromeric subunits .
Biochemical Pathways
6-Amino-5-hydroxynicotinic acid is involved in the degradation of nicotinic acid. The first step in this process is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid . This reaction is catalyzed by a molybdenum-containing hydroxylase . In addition, 6-hydroxynicotinic acid 3-monooxygenases catalyze similar reactions in the nicotinic acid degradation pathways .
Result of Action
It’s known that similar compounds dramatically stimulate neurons and ultimately block synaptic transmission .
Action Environment
It’s known that similar compounds are influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
6-amino-5-hydroxypyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-4(9)1-3(2-8-5)6(10)11/h1-2,9H,(H2,7,8)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRUQBOWLPRJGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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